molecular formula C12H9N5O3 B3747324 N-(4-cyanophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-(4-cyanophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B3747324
M. Wt: 271.23 g/mol
InChI Key: QBEPTHZUUWMBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-cyanophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide” is a synthetic organic compound that features a cyanophenyl group and a nitropyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-cyanophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.

    Acetamide formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Coupling with cyanophenyl group: The final step might involve coupling the nitropyrazole intermediate with a cyanophenyl derivative under suitable conditions, such as using a base or a catalyst.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(4-cyanophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

“N-(4-cyanophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide” may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biology: Investigation of its biological activity and potential as a biochemical probe.

    Industry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of “N-(4-cyanophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyanophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: can be compared with other nitropyrazole derivatives or cyanophenyl compounds.

    N-(4-cyanophenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(4-cyanophenyl)-2-(3-nitro-1H-imidazol-1-yl)acetamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

The unique combination of the cyanophenyl and nitropyrazole moieties in “this compound” might confer specific properties, such as enhanced binding affinity to certain biological targets or unique electronic properties useful in materials science.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-(3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3/c13-7-9-1-3-10(4-2-9)14-12(18)8-16-6-5-11(15-16)17(19)20/h1-6H,8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEPTHZUUWMBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-cyanophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-cyanophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-cyanophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-cyanophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-cyanophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-cyanophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.